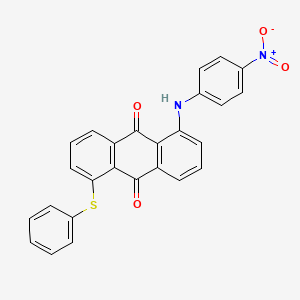
1-((4-Nitrophenyl)amino)-5-(phenylthio)anthracene-9,10-dione
Overview
Description
1-((4-Nitrophenyl)amino)-5-(phenylthio)anthracene-9,10-dione is an organic compound that belongs to the class of anthraquinones. Anthraquinones are known for their diverse applications in dyes, pigments, and as intermediates in organic synthesis. This compound, in particular, features a nitroaniline group and a phenylsulfanyl group attached to the anthracene-9,10-dione core, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Nitrophenyl)amino)-5-(phenylthio)anthracene-9,10-dione typically involves multi-step organic reactions. One possible route could be:
Nitration: Introduction of a nitro group to aniline to form 4-nitroaniline.
Sulfurization: Introduction of a phenylsulfanyl group to anthracene-9,10-dione.
Coupling Reaction: Coupling of 4-nitroaniline with the phenylsulfanyl-anthracene-9,10-dione under suitable conditions, possibly using a catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-((4-Nitrophenyl)amino)-5-(phenylthio)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The anthraquinone core can be reduced to anthracene.
Substitution: The phenylsulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophilic or electrophilic reagents depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield 1-(4-Aminoanilino)-5-(phenylsulfanyl)anthracene-9,10-dione.
Scientific Research Applications
1-((4-Nitrophenyl)amino)-5-(phenylthio)anthracene-9,10-dione may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying biological pathways involving anthraquinones.
Medicine: Possible applications in drug development, particularly in targeting specific molecular pathways.
Industry: Use in the production of dyes and pigments due to its anthraquinone core.
Mechanism of Action
The mechanism of action of 1-((4-Nitrophenyl)amino)-5-(phenylthio)anthracene-9,10-dione would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The nitroaniline and phenylsulfanyl groups could play roles in binding to specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
1-(4-Aminoanilino)-5-(phenylsulfanyl)anthracene-9,10-dione: Similar structure but with an amino group instead of a nitro group.
1-(4-Nitroanilino)-5-(methylsulfanyl)anthracene-9,10-dione: Similar structure but with a methylsulfanyl group instead of a phenylsulfanyl group.
Uniqueness
1-((4-Nitrophenyl)amino)-5-(phenylthio)anthracene-9,10-dione is unique due to the combination of its functional groups, which may impart distinct chemical reactivity and physical properties compared to other anthraquinones.
Properties
CAS No. |
66012-15-5 |
|---|---|
Molecular Formula |
C26H16N2O4S |
Molecular Weight |
452.5 g/mol |
IUPAC Name |
1-(4-nitroanilino)-5-phenylsulfanylanthracene-9,10-dione |
InChI |
InChI=1S/C26H16N2O4S/c29-25-20-9-5-11-22(33-18-6-2-1-3-7-18)24(20)26(30)19-8-4-10-21(23(19)25)27-16-12-14-17(15-13-16)28(31)32/h1-15,27H |
InChI Key |
STDPCQZORQLZPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)NC5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
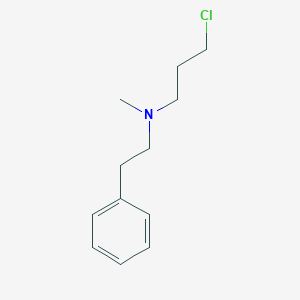
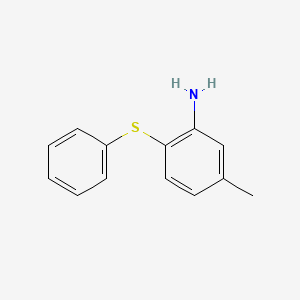
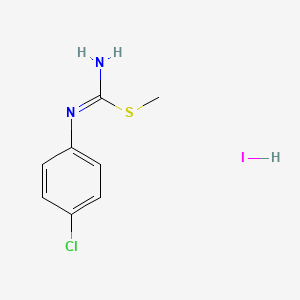

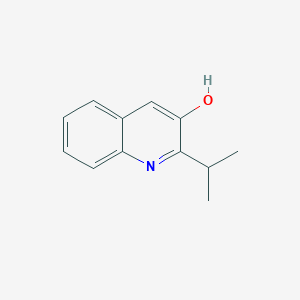
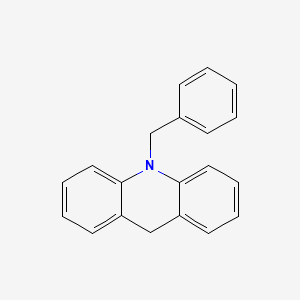
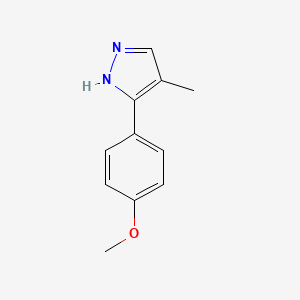
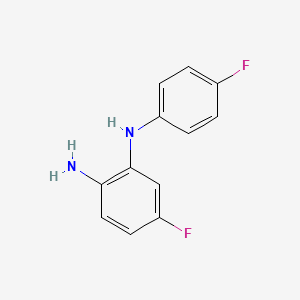
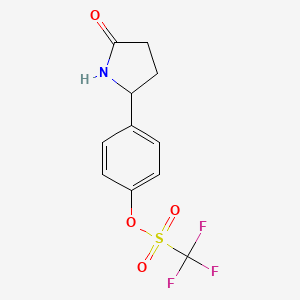
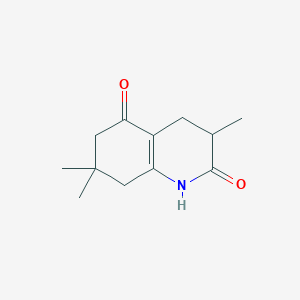
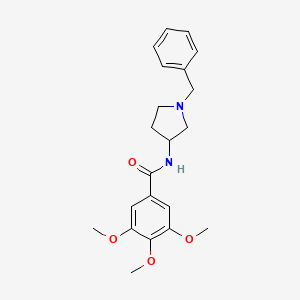
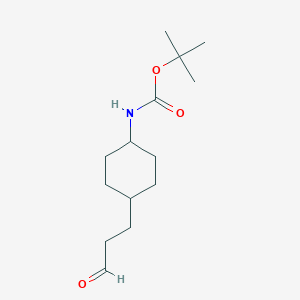
![3-ethyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8653709.png)
![1-Benzyl-4-methyl-3,6[1H,2H]-pyridazinedione](/img/structure/B8653716.png)
